Nolasiban (CAS: 1477482-19-1), also known as OBE001, is a highly selective, orally bioavailable small-molecule oxytocin receptor (OTR) antagonist. Unlike traditional peptide-based OTR antagonists that require continuous intravenous infusion, Nolasiban offers a stable, processable small-molecule profile suitable for oral formulation development and streamlined preclinical dosing. Its high selectivity for OTR over vasopressin receptors (V1a, V2) makes it a critical procurement choice for reproductive pharmacology, tocolytic research, and in vitro fertilization (IVF) modeling, where off-target cardiovascular and renal effects must be strictly minimized [1].
Substituting Nolasiban with the standard-of-care benchmark, Atosiban, introduces severe logistical and scientific limitations. Atosiban is a synthetic peptide with 0% oral bioavailability and a short terminal half-life of approximately 1.7 hours, necessitating complex continuous intravenous infusion setups in both clinical and laboratory settings [1]. Furthermore, Atosiban acts as a combined OTR/V1a antagonist and exhibits biased agonism on certain pro-inflammatory pathways, such as NF-κB and MAPKs [2]. Procuring Atosiban or less selective small molecules instead of Nolasiban risks confounding assay results with vasopressin-mediated vascular artifacts and paradoxical signaling activation, while drastically increasing the complexity of in vivo dosing regimens.
Nolasiban is a small-molecule OTR antagonist designed for oral administration, overcoming the severe formulation limitations of legacy peptide antagonists. While the benchmark Atosiban is a peptide with 0% oral bioavailability and a rapid terminal half-life of approximately 1.7 hours [1], Nolasiban demonstrates robust oral bioavailability and an extended pharmacokinetic profile. This fundamental structural difference eliminates the need for cold-chain peptide storage, reconstitution, and continuous intravenous infusion pumps in preclinical models, allowing for simple, single-dose oral administration (e.g., 900 mg) that sustains receptor blockade [2].
| Evidence Dimension | Route of administration and pharmacokinetic half-life |
| Target Compound Data | Small molecule, orally bioavailable, extended action via single oral dose |
| Comparator Or Baseline | Atosiban (Peptide, 0% oral bioavailability, ~1.7 hour terminal half-life requiring continuous IV) |
| Quantified Difference | Transition from continuous IV infusion to single oral dose |
| Conditions | In vivo pharmacokinetic profiling and formulation development |
Procuring Nolasiban drastically simplifies in vivo experimental design and formulation workflows by eliminating the need for complex IV infusion infrastructure required by peptide alternatives.
In complex biological models, off-target binding to vasopressin receptors (V1a, V1b, V2) can introduce confounding cardiovascular and renal variables. Nolasiban is a competitive and reversible OTR antagonist with a Ki of 52 nM and pronounced selectivity over vasopressin receptors [1]. In contrast, the standard comparator Atosiban functions as a combined OTR and V1a receptor antagonist, with significant cross-reactivity that directly impacts vascular tone and endothelial signaling [2]. By utilizing Nolasiban, researchers ensure that observed phenotypic changes are strictly OTR-mediated.
| Evidence Dimension | OTR vs V1a receptor selectivity |
| Target Compound Data | Ki = 52 nM for OTR; highly selective over V1a, V1b, and V2 receptors |
| Comparator Or Baseline | Atosiban (Combined OTR/V1a antagonist with high V1a cross-reactivity) |
| Quantified Difference | Targeted OTR selectivity vs mixed dual-antagonism |
| Conditions | In vitro receptor binding and functional selectivity assays |
High OTR selectivity prevents vasopressin-mediated vascular artifacts, ensuring high reproducibility and clean data interpretation in reproductive and smooth muscle pharmacology.
The pharmacological purity of the antagonist response is critical when studying uterine contractility and inflammatory pathways. Research demonstrates that while both Nolasiban and Atosiban inhibit oxytocin-induced calcium mobilization, Atosiban exhibits biased agonism, paradoxically failing to suppress certain pro-inflammatory transcription factors [1]. Nolasiban acts as a pure antagonist, effectively reducing oxytocin-mediated NF-κB and p38 kinase activation without biased agonistic effects [1]. This ensures a true baseline suppression of oxytocin signaling in myometrial and amnion cell models.
| Evidence Dimension | Effect on pro-inflammatory signaling (NF-κB / p38 kinase) |
| Target Compound Data | Pure antagonism (reduces OT-mediated activation) |
| Comparator Or Baseline | Atosiban (Exhibits biased agonism, failing to cleanly suppress these pathways) |
| Quantified Difference | Complete suppression of inflammatory markers vs paradoxical biased activation |
| Conditions | Human myometrial and amnion cell in vitro assays |
Procuring a pure antagonist prevents confounding baseline shifts in sensitive inflammatory and transcription factor assays, ensuring reliable mechanistic data.
For laboratories modeling assisted reproductive technology (ART) and in vitro fertilization (IVF), the translational relevance of the procured compound is paramount. In a comprehensive meta-analysis of Phase 3 clinical trials, a single 900 mg oral dose of Nolasiban administered prior to embryo transfer was associated with an absolute increase of 5.0% in ongoing pregnancy rates compared to placebo [1]. This robust, quantified translational endpoint establishes Nolasiban as a highly validated benchmark for improving uterine receptivity, far surpassing the inconsistent clinical efficacy historically associated with continuous Atosiban infusions.
| Evidence Dimension | Absolute increase in ongoing pregnancy rate |
| Target Compound Data | +5.0% absolute increase (single 900 mg oral dose) |
| Comparator Or Baseline | Placebo / Standard IVF protocol |
| Quantified Difference | 5.0% absolute improvement in a highly rigorous Phase 3 meta-analysis |
| Conditions | Clinical IVF / embryo transfer protocols |
Utilizing a compound with proven, quantified translational success in Phase 3 trials provides the most reliable positive control for preclinical models of embryo implantation.
Nolasiban is the ideal active pharmaceutical ingredient (API) for developing and testing next-generation oral tocolytics, as its small-molecule structure and high bioavailability overcome the IV-only limitations of peptide-based benchmarks like Atosiban [1].
Due to its validated ability to increase ongoing pregnancy rates by 5.0% in human trials via a single oral dose, Nolasiban serves as a superior positive control in animal models assessing uterine receptivity and implantation success [1].
In molecular pharmacology, Nolasiban's pure antagonism and targeted selectivity over V1a receptors make it the preferred tool compound for isolating OTR-specific pathways without triggering the biased agonism or vasopressin-mediated vascular artifacts seen with legacy antagonists [2].